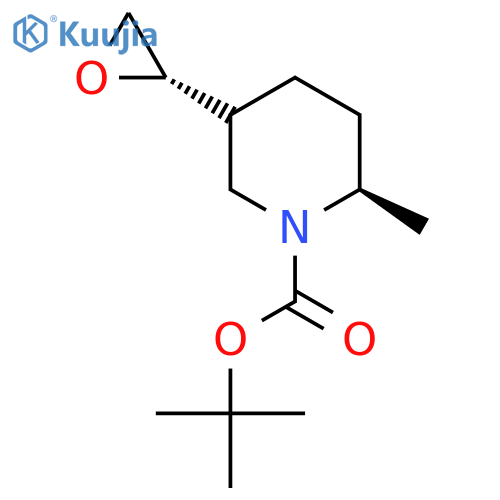

Cas no 2227981-43-1 (tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate)

tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate

- tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate

- EN300-1894192

- 2227981-43-1

-

- インチ: 1S/C13H23NO3/c1-9-5-6-10(11-8-16-11)7-14(9)12(15)17-13(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10?,11-/m1/s1

- InChIKey: TTZYLCKUKGMQNC-GLYLRITDSA-N

- ほほえんだ: O1C[C@@H]1C1CN(C(=O)OC(C)(C)C)[C@H](C)CC1

計算された属性

- せいみつぶんしりょう: 241.16779360g/mol

- どういたいしつりょう: 241.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 298

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2

tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894192-0.5g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 0.5g |

$2185.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-0.1g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 0.1g |

$2002.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-5g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 5g |

$6597.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-2.5g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 2.5g |

$4458.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-1.0g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 1g |

$2276.0 | 2023-06-03 | ||

| Enamine | EN300-1894192-5.0g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 5g |

$6597.0 | 2023-06-03 | ||

| Enamine | EN300-1894192-10.0g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 10g |

$9781.0 | 2023-06-03 | ||

| Enamine | EN300-1894192-0.05g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 0.05g |

$1912.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-10g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 10g |

$9781.0 | 2023-09-18 | ||

| Enamine | EN300-1894192-0.25g |

tert-butyl (2R)-2-methyl-5-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |

2227981-43-1 | 0.25g |

$2093.0 | 2023-09-18 |

tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate 関連文献

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate (CAS No. 2227981-43-1)

Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate, identified by its CAS number 2227981-43-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in the synthesis of bioactive molecules and drug candidates. The unique structural features of this compound, including its tert-butyl substituent and the presence of an oxiran ring, make it a valuable intermediate in the creation of more complex pharmacological agents.

The piperidine core of Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate contributes to its potential biological activity by providing a scaffold that can interact with various biological targets. Piperidine derivatives are widely recognized for their role in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The specific stereochemistry indicated by the (2R) and (2S) designations suggests that this compound has been carefully designed to optimize its interactions with biological systems, a key consideration in modern drug design.

In recent years, there has been a growing interest in the development of chiral piperidine derivatives for their potential therapeutic benefits. Chirality plays a crucial role in the efficacy and selectivity of many drugs, and compounds like Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate are being explored as building blocks for novel therapeutics. The oxiran group in this molecule adds an additional layer of complexity, providing a site for further functionalization and modification. This makes it particularly useful for researchers looking to develop new drug candidates with tailored properties.

The synthesis of Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate involves multiple steps that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and enantioselective reactions, are often employed to ensure the desired configuration of the stereocenters. These methods are critical in producing compounds with high enantiomeric purity, which is essential for their biological activity.

Recent studies have highlighted the importance of oxiran-containing intermediates in the synthesis of bioactive molecules. The oxiran ring can be opened under various conditions to introduce different functional groups, allowing for the creation of diverse molecular structures. This flexibility makes compounds like Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate valuable tools in medicinal chemistry. Researchers have leveraged this property to develop new scaffolds for drugs targeting various diseases, including neurological disorders and infectious diseases.

The pharmaceutical industry continues to explore novel approaches for drug discovery, and intermediates like Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate play a crucial role in this process. By providing a starting point for the synthesis of more complex molecules, these compounds enable researchers to rapidly screen large libraries of potential drugs. This accelerates the drug development pipeline and increases the likelihood of identifying new therapies that address unmet medical needs.

The structural features of Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate also make it an interesting candidate for further investigation in terms of its pharmacokinetic properties. The presence of a tert-butyl group can influence solubility and metabolic stability, factors that are critical for a drug's overall efficacy. Understanding these properties is essential for optimizing drug candidates and ensuring they perform well in preclinical and clinical studies.

In conclusion, Tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate is a sophisticated chemical entity with significant potential in pharmaceutical research. Its unique structure, combining a piperidine core with an oxiran group, makes it a versatile intermediate for the synthesis of bioactive molecules. The growing interest in chiral piperidine derivatives and oxiran-containing intermediates underscores its importance in modern drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a valuable tool in the development of next-generation therapeutics.

2227981-43-1 (tert-butyl (2R)-2-methyl-5-(2S)-oxiran-2-ylpiperidine-1-carboxylate) 関連製品

- 1261655-48-4(3-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-5-acetonitrile)

- 2171668-42-9(3-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopropanoic acid)

- 165181-43-1(BIS(TRIMETHYLSILYL)-3-AMINOPROPYLTRIMETHOXYSILANE)

- 1261640-42-9(Schembl22321627)

- 1251571-65-9(3-(3,4-dimethoxyphenyl)-5-{5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)

- 1016734-35-2(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine)

- 2034225-86-8(3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}propan-1-one)

- 303149-75-9(1-(4-Chlorobenzyl)-3-{[(2-chloropropanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one)

- 392244-18-7(2-(2,4-dichlorophenoxy)-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)

- 1185013-45-9(3-(3-chlorophenyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)